![molecular formula C26H12Cl2I2O6 B8136430 2',7'-Dichloro-3'-hydroxy-6'-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B8136430.png)
2',7'-Dichloro-3'-hydroxy-6'-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,7’-Dichloro-3’-hydroxy-6’-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of multiple halogen atoms (chlorine and iodine) and hydroxyl groups contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Dichloro-3’-hydroxy-6’-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran and xanthene moieties separately, followed by their coupling to form the spiro compound. Key steps may include:
Halogenation: Introduction of chlorine and iodine atoms into the benzofuran and xanthene rings using reagents like chlorine gas or iodine monochloride.
Hydroxylation: Addition of hydroxyl groups through reactions with hydroxylating agents such as hydrogen peroxide or sodium hydroxide.
Coupling Reaction: Formation of the spiro linkage through a nucleophilic substitution or condensation reaction, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial for achieving high purity and consistency in the final product.
化学反应分析
Types of Reactions
2’,7’-Dichloro-3’-hydroxy-6’-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9’-xanthene]-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Halogen atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehalogenated compounds.
Substitution Products: Compounds with new functional groups replacing halogens.
科学研究应用
2’,7’-Dichloro-3’-hydroxy-6’-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9’-xanthene]-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2’,7’-Dichloro-3’-hydroxy-6’-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with specific molecular targets and pathways. The compound’s halogen and hydroxyl groups enable it to form strong interactions with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.
相似化合物的比较
Similar Compounds
2’,7’-Dichloro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one: Lacks the iodophenoxy group, which may result in different chemical and biological properties.
2’,7’-Dibromo-3’-hydroxy-6’-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9’-xanthene]-1-one: Bromine atoms instead of chlorine, potentially altering reactivity and biological activity.
2’,7’-Dichloro-3’,6’-dimethoxyspiro[2-benzofuran-3,9’-xanthene]-1-one: Methoxy groups instead of hydroxyl groups, affecting solubility and reactivity.
Uniqueness
The unique combination of chlorine, iodine, and hydroxyl groups in 2’,7’-Dichloro-3’-hydroxy-6’-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9’-xanthene]-1-one imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2',7'-dichloro-3'-hydroxy-6'-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12Cl2I2O6/c27-16-7-14-21(9-20(16)31)35-22-10-23(34-11-5-18(29)24(32)19(30)6-11)17(28)8-15(22)26(14)13-4-2-1-3-12(13)25(33)36-26/h1-10,31-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWBSIJSVLAKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)OC6=CC(=C(C(=C6)I)O)I)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12Cl2I2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
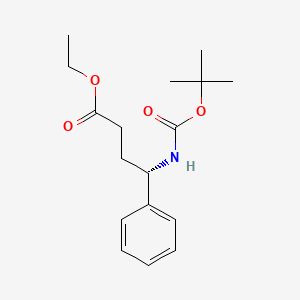
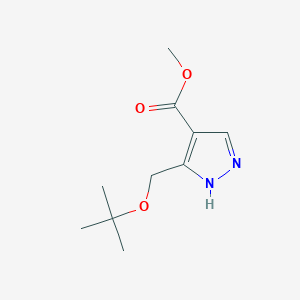
![3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B8136359.png)
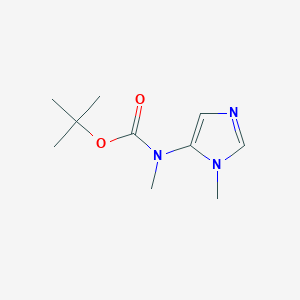
![2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8136372.png)
![8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8136376.png)
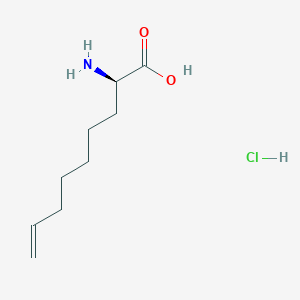
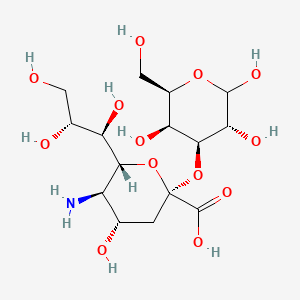
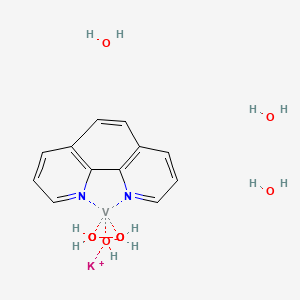
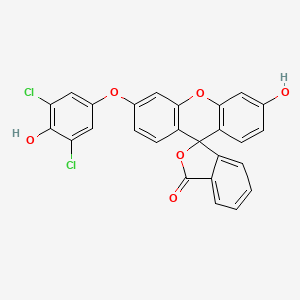
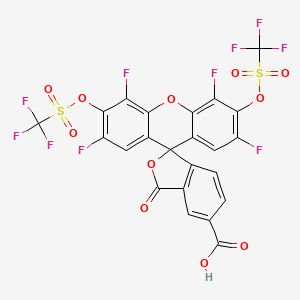
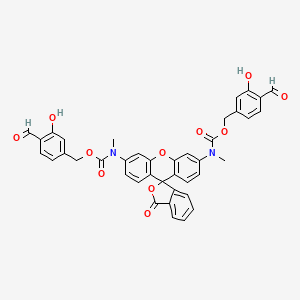
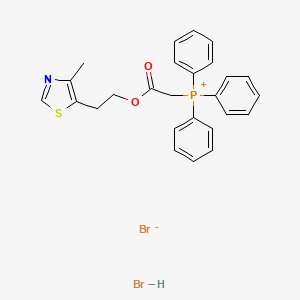
![ethyl (3Z,5Z)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B8136424.png)
